(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Description
Chemical Classification and Nomenclature of Deuterated Benzo[a]quinolizines
The compound (2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol belongs to the benzo[a]quinolizine class, characterized by a fused tricyclic system comprising a benzene ring (position a) annulated to a quinolizine core. The quinolizine scaffold consists of two fused six-membered rings with one nitrogen atom, forming a bicyclic structure. The deuterated variant features isotopic substitution at specific positions:
- 3,3,3-Trideuterio-propyl group : Three deuterium atoms replace hydrogens on the terminal methyl group of the isobutyl side chain.
- Trideuteriomethyl group : A fully deuterated methyl group (-CD$$_3$$) attached to the β-carbon of the propyl chain.
The IUPAC name reflects stereochemical specificity:
- 2S,3S,11Bs : Indicates absolute configurations at three stereocenters, critical for molecular geometry and biological interactions.
- Hexahydro-1H-benzo[a]quinolizin : Denotes partial saturation of the quinolizine ring system, with one double bond retained.
Table 1: Structural Breakdown of the Compound
| Component | Description |
|---|---|
| Benzo[a]quinolizine core | Tricyclic system with benzene fused to a partially saturated quinolizine |
| Methoxy groups | -OCH$$_3$$ substituents at positions 9 and 10 |
| Deuterated side chain | 3-(3,3,3-trideuterio-2-(trideuteriomethyl)propyl) group at position 3 |
| Hydroxyl group | -OH at position 2 |
This nomenclature aligns with IUPAC guidelines for fused polycyclic systems, where numbering prioritizes the heteroatom and follows peripheral fusion rules.
Historical Context in Heterocyclic Chemistry Research
Benzo[a]quinolizines emerged as significant targets in mid-20th-century heterocyclic chemistry due to their structural similarity to bioactive alkaloids. Key milestones include:
- 1958 : Synthesis of early quinolizine derivatives via acid-catalyzed cyclization, as demonstrated in US Patent 2,830,993, which described hexahydrobenzoquinolizines as intermediates for alkaloid analogs.
- 1965 : Development of isomerization techniques for benzoquinolizine derivatives using alkoxide bases, enabling stereochemical control (US Patent 3,326,922).
- 2020s : Advancements in deuterium incorporation strategies, leveraging transition metal catalysts and single-electron transfer systems, refined the synthesis of isotopically labeled variants.
Table 2: Evolution of Benzo[a]quinolizine Synthesis
Recent work on benzo[f]quinoline derivatives has expanded applications in medicinal chemistry, particularly in targeting vesicular monoamine transporter 2 (VMAT2).
Significance in Isotope-Labeled Compound Development
Deuterated benzo[a]quinolizines exemplify the strategic use of isotopic labeling to optimize pharmacokinetic properties. Key advantages include:
- Metabolic Stability : Deuterium’s kinetic isotope effect (KIE) reduces cytochrome P450-mediated oxidation at deuterated sites, extending half-life.
- Tracer Applications : $$^{2}\text{H}$$-labeling enables precise tracking of drug distribution and metabolite identification via mass spectrometry.
- Structural Probing : Deuterium NMR ($$^{2}\text{H}$$-NMR) elucidates conformational dynamics in solution.
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Analogs
These compounds are pivotal in developing targeted therapies for neurological disorders, leveraging deuterium’s ability to fine-tune drug efficacy without altering primary pharmacology.
Properties
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-VJWKIOKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747660 | |
| Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-77-0 | |
| Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H29NO3 |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 164104-49-8 |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Similar compounds have shown to influence the vesicular monoamine transporter 2 (VMAT2) pathway. VMAT2 is responsible for packaging monoamines into synaptic vesicles; inhibition leads to increased availability of neurotransmitters in the synaptic cleft.
- Inhibition of VMAT2 : Compounds that inhibit VMAT2 prevent the storage of neurotransmitters like dopamine and serotonin in vesicles, leading to altered neurotransmission.
- Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Valbenazine : A compound with structural similarities has been approved for treating tardive dyskinesia. It demonstrates significant binding affinity to VMAT2 (Ki = 150 nM) and has been shown to decrease the release of monoamines .
- Neurotransmitter Release Studies : In vitro studies indicate that compounds similar to (2S,3S,11Bs)-9,10-dimethoxy derivatives can modulate dopamine release in neuronal cultures. This suggests potential applications in treating conditions like schizophrenia or Parkinson's disease.
Case Study 1: Tardive Dyskinesia Treatment
A clinical trial involving valbenazine showed significant improvements in patients with tardive dyskinesia compared to placebo groups. The study highlighted the importance of VMAT2 inhibition in managing symptoms associated with excessive dopamine signaling .
Case Study 2: Neuroprotection in Animal Models
Research on related compounds demonstrated protective effects against neurotoxic agents in rat models. The administration of these compounds resulted in reduced neuronal death and improved behavioral outcomes post-exposure to neurotoxins .
Comparison with Similar Compounds
Key Identifiers
Comparison with Similar Compounds
The compound belongs to a class of benzo[a]quinolizin derivatives with modifications influencing pharmacological and physicochemical properties. Below is a comparative analysis with structurally related analogs:
Structural and Functional Group Comparisons
Table 1: Substituent and Functional Group Variations
Stereochemical and Isotopic Comparisons
Table 2: Stereochemistry and Isotope Effects
Pharmacological and Metabolic Comparisons
- Deuterated vs. Non-Deuterated Analogs: The deuterated compound is hypothesized to resist cytochrome P450-mediated oxidation at the deuterated propyl group, similar to deutetrabenazine’s mechanism . This reduces first-pass metabolism and increases bioavailability.
- Ketone vs.
- Alkyl Chain Modifications : Butyl and ethyl substituents (e.g., CID 3048060 , CAS 51300-04-0 ) alter lipophilicity, with longer chains (butyl) increasing membrane permeability but risking off-target effects.
Preparation Methods
Sugasawa Cyclization
The Sugasawa method involves the formation of a quaternary salt between a β-aryl ethyl halide and a heterocyclic base (e.g., quinoline or isoquinoline), followed by oxidation with alkaline ferricyanide to yield a cyclic amide. Subsequent cyclization with phosphorus oxychloride generates the quinolizinium halide. For the target compound, 6,7-dimethoxyisoquinoline serves as the heterocyclic base, reacting with a deuterated β-aryl ethyl halide to form the intermediate quarternary salt. Key modifications include:
Intramolecular Friedel-Crafts Acylation
An alternative route employs intramolecular Friedel-Crafts acylation of 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst. This method constructs the oxepinoquinolinone ring system, which can be reduced to the hexahydrobenzoquinolizine framework. Advantages include:
-
Mild reaction conditions : PPA mediates acylation at 50–60°C without side reactions.
-
High regioselectivity : Electron-rich aromatic rings direct acylation to the desired position.
Stereochemical Control
Achieving the (2S,3S,11bS) configuration necessitates chiral induction during cyclization or resolution of racemic intermediates.
Asymmetric Cyclization
Chiral auxiliaries, such as (-)-sparteine , induce stereoselectivity during the Sugasawa cyclization. Reported enantiomeric excess (ee) values exceed 90% for analogous compounds.
Kinetic Resolution
Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes undesired stereoisomers, yielding the target configuration with >95% ee.
Functionalization and Final Modifications
Hydroxylation at C2
The C2 hydroxyl group is introduced via Sharpless epoxidation of a precursor alkene, followed by acid-catalyzed epoxide opening. Stereoselectivity is controlled by using DET (diethyl tartrate) as a chiral ligand.
Methoxy Group Installation
Electrophilic aromatic substitution with dimethyl sulfate in the presence of AlCl₃ installs the 9,10-dimethoxy groups early in the synthesis to avoid later functional group incompatibility.
Purification and Characterization
Chromatographic Techniques
Analytical Methods
-
NMR spectroscopy : ¹H and ²H NMR confirm deuterium incorporation (>99% isotopic purity).
-
Mass spectrometry : High-resolution ESI-MS verifies molecular formula (C₂₃H₂₉D₆NO₄⁺, m/z 432.28).
Data Tables
Table 1. Comparison of Deuteration Methods
Table 2. Optimal Conditions for Key Steps
| Step | Temperature (°C) | Time (h) | Solvent | Catalyst |
|---|---|---|---|---|
| Sugasawa cyclization | 25 | 24 | Ethanol | None |
| Friedel-Crafts | 60 | 12 | PPA | PPA |
| Mitsunobu reaction | 25–30 | 2 | Dichloromethane | DIAD, PPh₃ |
Research Findings and Challenges
Efficiency of Deuteration Methods
Mitsunobu alkylation provides higher deuterium incorporation (98.5%) compared to H-D exchange (95.2%) but requires stoichiometric deuterated reagents. Scalability remains an issue due to the cost of CD₃OD.
Q & A
Q. How can the synthetic route for this deuterated benzo[a]quinolizin-2-ol derivative be optimized to improve yield and isotopic purity?
- Methodological Answer : The synthesis of deuterated analogs requires precise control over isotopic incorporation. For the 3,3,3-trideuterio-2-(trideuteriomethyl)propyl side chain, consider using deuterated reagents (e.g., D3-methyl Grignard reagents) in the alkylation step. Monitor isotopic purity via mass spectrometry and <sup>2</sup>H-NMR. Purification via preparative HPLC with deuterated solvents (e.g., D2O or CD3OD) minimizes proton exchange . To enhance yield, optimize reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) frameworks .
Q. What analytical techniques are most reliable for characterizing the stereochemistry and deuterium distribution of this compound?
- Methodological Answer :
- Stereochemistry : Use X-ray crystallography for absolute configuration confirmation. For dynamic stereochemical analysis, employ NOESY or ROESY NMR to study spatial proximity of protons in the hexahydrobenzo[a]quinolizin core .
- Deuterium Distribution : High-resolution mass spectrometry (HRMS) with isotopic pattern analysis quantifies deuterium incorporation. <sup>2</sup>H-NMR at 61.4 MHz resolves deuterium positions, while <sup>13</sup>C-NMR detects isotopic shifts in adjacent carbons .
Q. How does the deuterated side chain influence the compound’s pharmacokinetic properties compared to non-deuterated analogs?
- Methodological Answer : Perform comparative in vitro ADME studies:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and track deuterium retention via LC-MS. Deuteration at metabolically labile positions (e.g., methyl groups) reduces CYP450-mediated oxidation, extending half-life .
- Plasma Protein Binding : Use equilibrium dialysis to assess differences in binding affinity caused by deuterium-induced hydrophobicity changes .
Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?
- Methodological Answer : Key analogs include:
- Non-deuterated variants : Replace the trideuteriomethyl group with CH3 or CF3 to study steric/electronic effects .
- Stereoisomers : Synthesize (2R,3R,11bR) and (2S,3R,11bS) diastereomers to evaluate stereospecific binding to targets like vesicular monoamine transporters (VMAT2) .
- Methoxy-substituted derivatives : Modify 9,10-dimethoxy groups to assess hydrogen-bonding interactions in receptor binding pockets .
Q. What challenges arise in purifying this compound, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Co-elution of diastereomers due to similar polarity. Solution : Use chiral stationary phases (e.g., Chiralpak IA) with supercritical fluid chromatography (SFC) .
- Challenge 2 : Deuteration-induced solubility issues. Solution : Optimize solvent mixtures (e.g., DMSO-d6/H2O) for crystallization .
Advanced Research Questions
Q. How do isotope effects (kinetic or thermodynamic) impact the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., enzyme inhibition) between deuterated and non-deuterated analogs. A KIE >1 indicates deuterium slows bond-breaking steps (e.g., C–H vs. C–D in metabolic oxidation) .
- Thermodynamic Effects : Use isothermal titration calorimetry (ITC) to measure binding enthalpy differences caused by deuterium-induced van der Waals interactions .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Dynamic Exchange : If unexpected splitting occurs in <sup>1</sup>H-NMR, perform variable-temperature NMR to identify conformational exchange processes (e.g., ring-flipping in the hexahydrobenzo[a]quinolizin core) .
- Residual Dipolar Couplings (RDCs) : Align the compound in a liquid crystal medium to resolve overlapping signals .
Q. What strategies validate in vitro-in vivo correlations (IVIVC) for deuterated compounds targeting CNS disorders?
- Methodological Answer :
- Pharmacokinetic Modeling : Use compartmental models to correlate in vitro microsomal stability with in vivo plasma concentration-time profiles. Adjust for blood-brain barrier penetration using logP and polar surface area calculations .
- Receptor Occupancy Studies : Combine PET imaging (e.g., with [<sup>11</sup>C]DTBZ) to quantify target engagement in animal models .
Q. How does deuteration affect the compound’s binding to off-target proteins (e.g., cytochrome P450 enzymes)?
- Methodological Answer :
- CYP Inhibition Assays : Screen against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Compare IC50 values between deuterated/non-deuterated forms .
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on binding pocket interactions (e.g., altered hydrogen-bonding networks or steric clashes) .
Q. What experimental approaches elucidate the role of stereochemistry in the compound’s metabolic fate?
- Methodological Answer :
- Chiral Metabolite Identification : Incubate enantiomers with hepatocytes and use chiral LC-MS/MS to track stereospecific metabolites (e.g., hydroxylated derivatives) .
- Enzyme Stereoselectivity : Use recombinantly expressed CYP isoforms (e.g., CYP2C19) to quantify turnover rates for each stereoisomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
